![molecular formula C14H13N3O5 B6594785 Metazachlor BH479-12 CAS No. 1367578-41-3](/img/structure/B6594785.png)
Metazachlor BH479-12
Overview
Description
Metazachlor BH479-12 is a metabolite of the herbicide Metazachlor . Metazachlor is a chloroacetamide herbicide that is used to control a wide range of weeds in crops .
Synthesis Analysis
Metazachlor is produced by introducing 2,6-dimethylaniline (2,6-DMA; C8H11N) into the structure of chloroacetamide (C2H4ClNO) . The exact synthesis process of this compound is not explicitly mentioned in the available resources.Chemical Reactions Analysis
Metazachlor is absorbed through the roots or stems of plants and affects elongase activity during lipid biosynthesis, thereby inhibiting the synthesis of very-long-chain fatty acids . It also interferes with cell division and tissue differentiation during growth, resulting in the production of deformed seeds . In plants, the Cl atom in Metazachlor is replaced by glutathione, which can be decomposed by oxidation and hydroxylation .Scientific Research Applications
1. Effects on Aquatic Ecosystems
Metazachlor, a commonly used herbicide, shows significant impact on aquatic ecosystems, particularly on plankton communities in freshwater ponds and streams. Mohr et al. (2008) observed that concentrations higher than 5 microg L(-1) of Metazachlor notably affected the plankton, with direct negative effects most prominent for chlorophytes, while diatoms and cryptophytes remained insensitive. This finding suggests that Metazachlor's presence in aquatic environments can lead to ecological imbalances, affecting specific plankton groups more than others (Mohr et al., 2008).
2. Impact on Plant Physiology and Recovery
Research by Vercampt et al. (2016) indicates that Metazachlor exposure affects the growth and development of Brassica napus plants, even at low doses. This herbicide appears to cause destabilization of cellular membranes and affects the photosynthetic apparatus, playing a key role in plant survival under chemical stress (Vercampt et al., 2016).
properties
IUPAC Name |
3-methyl-2-[oxalo(pyrazol-1-ylmethyl)amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-9-4-2-5-10(13(19)20)11(9)17(12(18)14(21)22)8-16-7-3-6-15-16/h2-7H,8H2,1H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJUHFNLKWOTIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)N(CN2C=CC=N2)C(=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017810 | |
Record name | Metazachlor BH479-12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1367578-41-3 | |
Record name | Metazachlor BH479-12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.